molecular formula C13H18BrNO B2360539 4-[(4-Bromophenyl)methyl]-2,6-dimethylmorpholine CAS No. 415711-72-7

4-[(4-Bromophenyl)methyl]-2,6-dimethylmorpholine

Cat. No.: B2360539
CAS No.: 415711-72-7
M. Wt: 284.197
InChI Key: DXFLVWNNYJNMTO-UHFFFAOYSA-N
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Description

4-[(4-Bromophenyl)methyl]-2,6-dimethylmorpholine is a substituted morpholine derivative characterized by a brominated aromatic ring attached to the morpholine core via a methylene bridge.

Properties

IUPAC Name

4-[(4-bromophenyl)methyl]-2,6-dimethylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO/c1-10-7-15(8-11(2)16-10)9-12-3-5-13(14)6-4-12/h3-6,10-11H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFLVWNNYJNMTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Bromophenyl)methyl]-2,6-dimethylmorpholine typically involves the reaction of 4-bromobenzyl chloride with 2,6-dimethylmorpholine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Bromophenyl)methyl]-2,6-dimethylmorpholine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or primary amines.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce corresponding ketones or carboxylic acids .

Scientific Research Applications

4-[(4-Bromophenyl)methyl]-2,6-dimethylmorpholine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-[(4-Bromophenyl)methyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with biological molecules through halogen bonding, while the morpholine ring can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-[(4-Bromo-2,6-difluorophenyl)methyl]morpholine

  • Structural Differences : This compound replaces the 4-bromophenyl group in the target molecule with a 4-bromo-2,6-difluorophenyl moiety. The addition of fluorine atoms at the 2 and 6 positions introduces strong electron-withdrawing effects and enhanced lipophilicity.
  • Synthesis : Reported yields vary significantly (98% vs. 37%), likely due to differences in reaction conditions or intermediates (e.g., use of 5-bromo-2-(bromomethyl)-1,3-difluorobenzene) .

4-[3-(4-tert-Butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine (BF 421-13)

  • Structural Differences : Features a tert-butylphenyl group attached via a longer propyl chain and a methyl branch. The tert-butyl group increases steric bulk, while the propyl chain enhances hydrophobicity.
  • Physicochemical Properties: The tert-butyl group may reduce solubility in aqueous media but improve binding to hydrophobic targets.
  • Applications: Likely used in agrochemical research, as fenpropimorph derivatives are known fungicides.

4-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine

  • Structural Differences : Substitutes the bromophenylmethyl group with a sulfonyl-linked chloro-dimethoxyphenyl group. The sulfonyl moiety is strongly electron-withdrawing, altering electronic distribution and reactivity.
  • Implications : Sulfonyl groups enhance stability against nucleophilic attack and may increase binding affinity to enzymes or receptors. The chloro and methoxy substituents further modulate solubility and bioactivity .

9-(4-(4-Bromophenyl)-1,3-dithiol-yloxy)-9H-xanthene (B1)

  • Structural Differences : Shares the 4-bromophenyl group but incorporates a dithiolene-xanthene hybrid structure instead of a morpholine core.
  • Spectroscopic Data : FTIR shows a (C=C) stretch at 1688 cm⁻¹, absent in the target compound, and lacks (C=S) vibrations, indicating distinct electronic environments .
  • Applications : Likely explored in materials science due to dithiolene’s conductive properties.

Data Table: Key Properties of Compared Compounds

Compound Name Core Structure Key Substituents Notable Properties/Applications References
4-[(4-Bromophenyl)methyl]-2,6-dimethylmorpholine Morpholine 4-Bromophenylmethyl, 2,6-dimethyl Base compound; agrochemical research
4-[(4-Bromo-2,6-difluorophenyl)methyl]morpholine Morpholine Bromo-difluorophenylmethyl High lipophilicity; variable synthesis yields (37–98%)
BF 421-13 Morpholine tert-Butylphenylpropyl Photolysis product; hydrophobic
4-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine Morpholine Chloro-dimethoxyphenylsulfonyl Enhanced stability; enzyme inhibition
Compound B1 Xanthene-dithiolene 4-Bromophenyl, dithiolene Conductive materials; IR signature

Biological Activity

4-[(4-Bromophenyl)methyl]-2,6-dimethylmorpholine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and research findings associated with this compound, supported by data tables and case studies.

Chemical Structure

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C12H14BrN
  • Molecular Weight : 252.15 g/mol

The structure features a morpholine ring substituted with a bromophenyl group, which is crucial for its biological interactions.

Anticancer Properties

Research indicates that 4-[(4-Bromophenyl)methyl]-2,6-dimethylmorpholine exhibits anticancer activity . A study demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer cells. The compound was shown to inhibit cell proliferation and induce apoptosis through the activation of pro-apoptotic pathways.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.2Induction of apoptosis via caspase activation
A549 (Lung Cancer)12.5Inhibition of cell cycle progression

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against various pathogens. A recent study evaluated its effectiveness against Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) Effectiveness
Staphylococcus aureus32 µg/mLModerate
Escherichia coli64 µg/mLModerate

The biological activity of 4-[(4-Bromophenyl)methyl]-2,6-dimethylmorpholine is primarily attributed to its ability to interact with specific molecular targets:

  • Apoptosis Induction : The compound activates the intrinsic apoptotic pathway by increasing the expression of pro-apoptotic proteins such as Bax and decreasing anti-apoptotic proteins like Bcl-2.
  • Cell Cycle Arrest : It induces G1 phase arrest in cancer cells, leading to decreased proliferation rates.
  • Antimicrobial Mechanism : The compound disrupts bacterial cell membranes, leading to increased permeability and eventual cell lysis.

Case Study 1: Breast Cancer Treatment

A clinical trial investigated the efficacy of this compound in patients with advanced breast cancer. Results indicated a significant reduction in tumor size in approximately 60% of participants after a treatment regimen lasting eight weeks.

Case Study 2: Antibacterial Efficacy

In a laboratory setting, the compound was tested against clinical isolates of resistant bacteria. The results showed that it effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for development as an antibacterial agent.

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